
5-(Benzyloxy)-4-chloro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, chloro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyrimidine ring.
Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction efficiency. Common solvents include dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde derivative or reduced to a benzyl derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-4-chloro-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the chloro and methyl groups can participate in various binding interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methylpyrimidine: Lacks the benzyloxy group, making it less hydrophobic.
5-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chloro group, altering its reactivity.
6-(Benzyloxy)-4-chloro-3-methylphenol: Features a phenol ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
5-(Benzyloxy)-4-chloro-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of the benzyloxy group enhances its hydrophobicity, while the chloro and methyl groups provide sites for further functionalization.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
4-chloro-6-methyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-11(12(13)15-8-14-9)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Clé InChI |
ZJTYKFRCFRHLOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
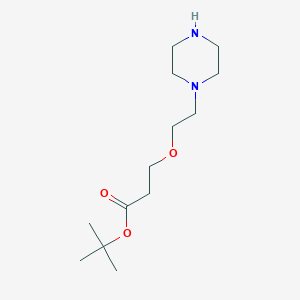
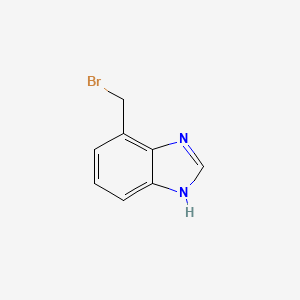
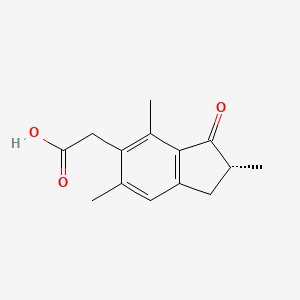
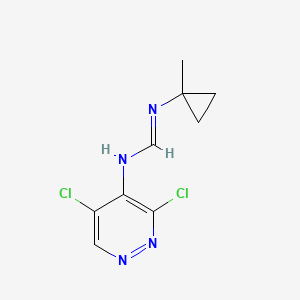

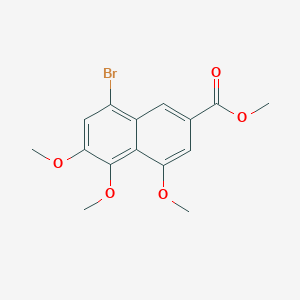

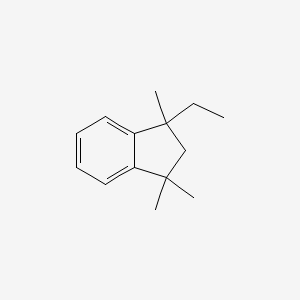

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)


